molecular formula C20H18N4O2 B6616787 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- CAS No. 130760-57-5

1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-

Cat. No.: B6616787
CAS No.: 130760-57-5
M. Wt: 346.4 g/mol
InChI Key: NATVKKXERQXPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C20H18N4O2 It is known for its unique structure, which includes two pyridinyl groups attached to a benzenedicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- typically involves the reaction of 1,3-benzenedicarboxylic acid with 6-methyl-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous-flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or alkyl groups attached to the pyridinyl rings.

Scientific Research Applications

1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenedicarboxamide, N,N’-bis(6-methyl-1-oxido-2-pyridinyl)-
  • N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide

Uniqueness

1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the benzenedicarboxamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-N,3-N-bis(6-methylpyridin-2-yl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-6-3-10-17(21-13)23-19(25)15-8-5-9-16(12-15)20(26)24-18-11-4-7-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATVKKXERQXPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352151
Record name 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

130760-57-5
Record name 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.